molecular formula C25H36N4O2S B2627120 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946316-94-5

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2627120
CAS RN: 946316-94-5
M. Wt: 456.65
InChI Key: FTRHHXCGKIRJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C25H36N4O2S and its molecular weight is 456.65. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

  • N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and related compounds have shown potential in herbicidal applications. These sulfonamide compounds with specific structural features exhibit notable herbicidal activity, which is influenced by the stereochemistry of their molecular structure (Hosokawa et al., 2001).

Antithromboxane Therapies

  • Sulfonamide derivatives like N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been explored for their potential in developing antithromboxane therapies. These compounds have shown remarkable potency and long-lasting inhibition of thromboxane A2 receptor signaling, which is crucial for blood clotting and cardiovascular functions (Wang et al., 2014).

Sigma Receptor Binding and Antiproliferative Activity

  • Some sulfonamide compounds, including N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their affinity and selectivity towards sigma receptors. These studies are significant in the context of tumor research and therapy, as they have demonstrated antiproliferative activity in specific cancer cell lines (Berardi et al., 2005).

Retinoid X Receptor Agonism

  • In the field of medicinal chemistry, sulfonamide analogues, including N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These compounds show promise in the treatment of cutaneous T-cell lymphoma and other disorders related to RXR-dependent pathways (Heck et al., 2016).

Binding to Bovine Serum Albumin

  • Studies involving N-n-butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have provided insights into the binding mechanisms of certain compounds to proteins like bovine serum albumin. This research is crucial for understanding drug-protein interactions and their implications (Jun et al., 1971).

Investigating Molecular Tautomeric Behavior

  • The tautomeric forms of molecules, including those of sulfonamide derivatives, are essential in determining their pharmaceutical and biological activities. Research on compounds like N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves using spectroscopic methods to identify these forms, which is vital for the development of effective pharmaceuticals (Erturk et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-27(2)23-11-8-21(9-12-23)25(29-16-14-28(3)15-17-29)19-26-32(30,31)24-13-10-20-6-4-5-7-22(20)18-24/h8-13,18,25-26H,4-7,14-17,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRHHXCGKIRJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.